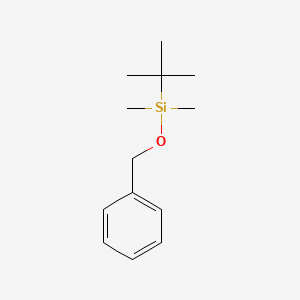
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)-, also known by its chemical formula C13H22OSi, is a specialized organosilicon compound. It is characterized by the presence of a silicon atom bonded to a phenylmethoxy group, a dimethyl group, and a tert-butyl group. This compound is utilized in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- typically involves the reaction of phenylmethanol with tert-butyl(dimethyl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
PhCH2OH+(CH3)2Si(t-Bu)→PhCH2OSi(CH3)2(t-Bu)
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with altered substituents.
Substitution: Compounds with different functional groups replacing the phenylmethoxy group.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and is used in catalysis and material science.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. This property is exploited in catalysis, where the compound acts as a catalyst or a catalyst precursor.
Comparación Con Compuestos Similares
Similar Compounds
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar structure but contains a chlorine atom instead of a phenylmethoxy group.
Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: This compound has a long alkyl chain instead of a phenylmethoxy group.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
53172-91-1 |
|---|---|
Fórmula molecular |
C13H22OSi |
Peso molecular |
222.40 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-phenylmethoxysilane |
InChI |
InChI=1S/C13H22OSi/c1-13(2,3)15(4,5)14-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clave InChI |
ADJGQDWJHKPZGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


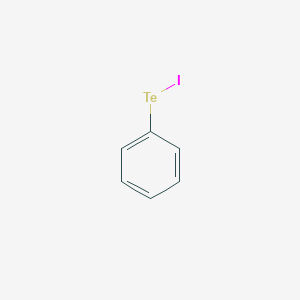
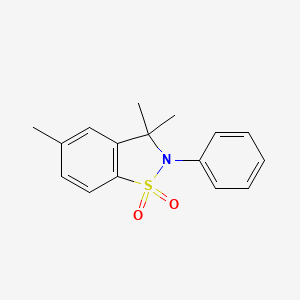

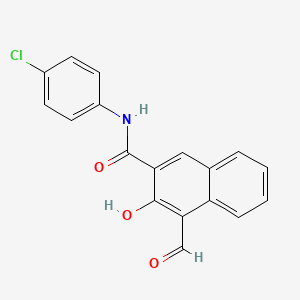
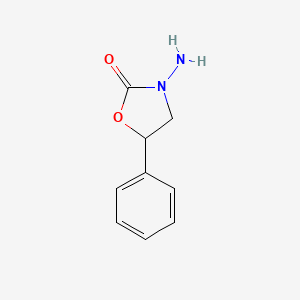

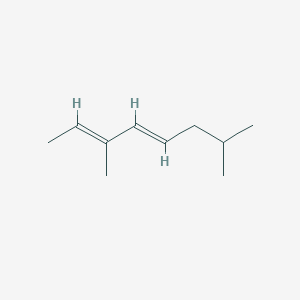
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
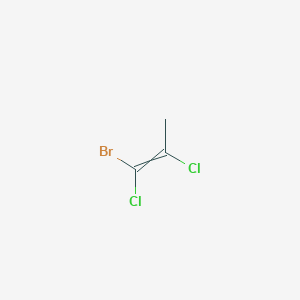
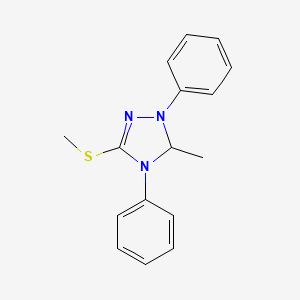
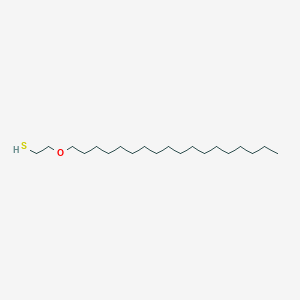
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
